(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQURMSZVUIKPK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the structural uniqueness, synthesis, and application of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine .[1][2]
Molecular Scaffold Analysis & Synthetic Methodologies
Executive Summary & Structural Significance
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (CAS: 802918-45-2) represents a critical "hybrid" pharmacophore in medicinal chemistry.[1][2] It bridges the gap between the fully aromatic 1-(1-naphthyl)ethylamine (a key intermediate for the calcimimetic Cinacalcet) and the fully saturated aminotetralin class (common in serotonergic/dopaminergic ligands).[2]
The "7,8-dihydro" nomenclature implies a specific partial saturation of the naphthalene ring system.[1] Unlike the planar, fully aromatic naphthalene, the dihydronaphthalene moiety introduces a "pucker" in the ring geometry while retaining a conjugated double bond (typically at the
Key Chemical Data
| Property | Specification |
| CAS Number | 802918-45-2 |
| Molecular Formula | |
| Molecular Weight | 173.25 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | Liquid / Low-melting solid (HCl salt) |
| Predicted pKa | ~9.5 (Amine conjugate acid) |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Synthetic Architecture & Chemoselectivity
Synthesizing the (R)-enantiomer with high optical purity (
Retrosynthetic Analysis
The most robust route utilizes Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Transamination to install the chiral amine, avoiding metal-catalyzed hydrogenation that risks reducing the ring alkene.[2]
Primary Pathway: 7,8-Dihydro-1-tetralone derivative
Validated Synthetic Protocol (Chemo-Enzymatic Route)
Rationale: This protocol uses an
Step 1: Precursor Synthesis
-
Starting Material: 7,8-dihydro-1-acetylnaphthalene (or corresponding ketone).[1][2]
-
Solvent: MTBE / Phosphate Buffer (pH 7.5).
Step 2: Biocatalytic Transamination
-
Enzyme: (R)-selective
-Transaminase (e.g., Arthrobacter sp.[1][2] variant). -
Amine Donor: Isopropylamine (1.5 eq) or Alanine/LDH system.[2]
Protocol:
-
Dissolve the ketone substrate (50 mM) in DMSO (5% v/v).[2]
-
Add to phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M).[2]
-
Add lyophilized Transaminase enzyme (20 mg/mL).
-
Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Monitoring: Monitor consumption of ketone via HPLC (C18 column, ACN:H2O gradient).
-
Workup: Basify to pH 12 with NaOH (aq), extract with Ethyl Acetate (
). -
Purification: Isolate the amine as the Hydrochloride salt by treating the organic phase with HCl/Dioxane.
Alternative Chemical Route (Ellman's Auxiliary)
For labs without biocatalysis capabilities, the Ellman sulfinamide method is superior to standard reductive amination.[2]
-
Condense ketone with (R)-tert-butanesulfinamide (
, THF).[2] -
Reduce the resulting ketimine with
(diastereoselective reduction).[2] -
Hydrolyze the sulfinyl group with HCl/MeOH.[2]
-
Note:
is mild enough to leave the dihydronaphthalene double bond intact.[2]
-
Structural & Mechanistic Logic (DOT Visualization)
The following diagram illustrates the critical divergence point where chemoselectivity determines whether the product is the desired Dihydronaphthalene (Target) or the over-reduced Tetralin (Impurity).
Caption: Chemoselective divergence in the synthesis of the target amine. Metal-catalyzed hydrogenation (Red) risks ring saturation, whereas hydride or enzymatic reduction (Green) preserves the dihydronaphthalene core.[1][2]
Applications in Drug Discovery[4]
Calcimimetic Analogs
This molecule is a structural isostere of the primary amine moiety found in Cinacalcet (Sensipar).[2]
-
Mechanism: Cinacalcet acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[2]
-
SAR Insight: Replacing the naphthyl ring with a 7,8-dihydronaphthyl ring disrupts the planarity.[1][2] This can:
Chiral Resolution Agents
Like (R)-1-(1-naphthyl)ethylamine, the 7,8-dihydro analog can be used as a chiral resolving agent for acidic racemates.[1][2] The "puckered" ring offers a different steric cleft, potentially resolving racemates that the standard naphthyl amine cannot separate.
Analytical Characterization Standards
To validate the identity of the synthesized (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, the following analytical signatures must be confirmed.
| Method | Expected Signature |
| 1H NMR (CDCl3) | Alkene Protons: Distinct signals at |
| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.[2] Target: Single peak (ee > 98%). |
| Mass Spec (ESI+) | [M+H]+: m/z 174.12. |
References
-
BLDpharm. (2024).[2] (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine Product Entry. CAS 802918-45-2.[1][2][3] Link
-
Ou, W., et al. (2013).[4] "Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction." Journal of Organic Chemistry. (Describes the reduction of naphthyl oximes, adaptable to dihydro analogs). Link[1][2]
-
Truppo, M. D., et al. (2009).[4] "Efficient kinetic resolution of racemic amines using a transaminase." ChemCatChem. (Protocol for enzymatic amine synthesis). Link[1][2]
-
Google Patents. (2014).[2] CN104045568A: New process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.[1][2][5] (Base patent for the aromatic analog synthesis).[2][6] Link
-
PubChem. (2024).[2][7] Compound Summary: 1-(1-Naphthyl)ethylamine.[1][2][4][5][6][7][8][9] (Structural comparison data). Link[1][2]
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Predicting the Mechanism of Action for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a critical and often resource-intensive phase in drug discovery. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of the novel chemical entity, (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. Given the absence of published data for this specific molecule, we will employ a predictive workflow, starting with in silico analysis and progressing through in vitro and in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.
Introduction: The Imperative of MoA Determination
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. A significant hurdle is the identification of its biological target and the subsequent cascade of molecular events it triggers—its mechanism of action. A well-defined MoA is paramount for rational drug development, enabling target-based lead optimization, prediction of potential side effects, and patient stratification.[1][2]
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a novel compound with a dihydronaphthalene core and a chiral ethanamine side chain. While the biological activity of this specific molecule is uncharacterized, its structural motifs are present in compounds with known pharmacological activities, including anticancer and antiviral properties.[3][4][5][6][7][8] This structural similarity provides a logical starting point for our predictive MoA workflow.
This guide will delineate a multi-faceted approach, commencing with computational predictions to generate a testable hypothesis. This hypothesis will then be rigorously challenged through a series of in vitro and in vivo experiments designed to provide a comprehensive understanding of the compound's pharmacological profile.
In Silico Prediction: Generating a Testable Hypothesis
The initial step in characterizing a novel compound is to leverage computational tools to predict its potential biological targets.[9][10] This in silico approach is a time and cost-effective method to narrow down the vast landscape of potential protein interactions.[1][9]
Structural Similarity and Target Prediction
The fundamental principle guiding this stage is that structurally similar molecules often exhibit similar biological activities.[11][12] We will utilize a combination of ligand-based and structure-based methods to identify potential targets for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation:
-
Obtain the 2D structure of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
-
Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).
-
Generate the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
-
Ligand-Based Target Prediction:
-
Utilize online prediction tools such as PASS Online, SuperDRUG2, or the ChEMBL database.[13][14]
-
Input the SMILES string or 2D structure of the compound.
-
These tools compare the input structure to a vast database of compounds with known biological activities and predict a spectrum of potential activities with associated probabilities.
-
-
Pharmacophore-Based Screening:
-
Identify the key chemical features (pharmacophore) of the compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Use a pharmacophore modeling tool (e.g., LigandScout, MOE) to search databases of known protein structures for binding sites that can accommodate this pharmacophore.
-
-
Reverse Docking:
-
Perform reverse docking, where the compound is computationally screened against a library of protein binding sites.[15]
-
This approach can identify potential off-targets and provide insights into polypharmacology.
-
Logical Framework for Target Prioritization
Caption: Workflow for in silico target prediction and hypothesis generation.
Hypothetical Target: Based on the presence of a primary amine and a lipophilic dihydronaphthalene scaffold, a plausible initial hypothesis is that (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine targets a monoaminergic G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.
Molecular Docking
Once a high-priority target is identified, molecular docking can be employed to predict the binding mode and estimate the binding affinity of the compound to the target protein.[15][16][17][18][19]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the hypothesized target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the active site of the protein.[16]
-
The program will generate a series of possible binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.
-
A favorable docking score and plausible binding interactions provide further support for the hypothesis.
-
In Vitro Validation: Confirming Target Engagement and Function
In silico predictions, while valuable, must be validated through experimental means. In vitro assays are essential to confirm direct binding to the hypothesized target and to characterize the functional consequences of this interaction.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[20][21][22] These assays directly measure the interaction between a radiolabeled ligand and the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the hypothesized target receptor (e.g., HEK293 cells expressing the human dopamine D2 receptor).[23]
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.[23]
-
-
Assay Setup:
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[23]
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the free radioligand.[23][24]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[23]
-
Data Presentation: Predicted Binding Affinities
| Predicted Target | Radioligand | Test Compound Ki (nM) |
| Dopamine D2 Receptor | [³H]-Spiperone | To be determined |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | To be determined |
| Adrenergic α2A Receptor | [³H]-Rauwolscine | To be determined |
Cellular Functional Assays
Confirming that a compound binds to a target is only part of the story. It is equally important to determine whether this binding event leads to a functional response (i.e., is the compound an agonist, antagonist, or inverse agonist?). For GPCRs, a common downstream signaling event is the modulation of intracellular cyclic AMP (cAMP) levels.[25]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor in a 96- or 384-well plate.[26]
-
For an agonist assay, treat the cells with increasing concentrations of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
-
For an antagonist assay, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor.[27]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC₅₀.
-
Signaling Pathway Visualization
Caption: A simplified G-protein coupled receptor signaling pathway leading to cAMP production.
In Vivo Confirmation: Assessing Physiological Relevance
The final step in our predictive workflow is to assess the effects of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine in a living organism. In vivo studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties and for confirming its physiological effects.
In Vivo Microdialysis
If our hypothesis that the compound targets a monoaminergic GPCR is correct, we would expect it to alter the levels of neurotransmitters such as dopamine or serotonin in the brain. In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[29][30][31][32]
Experimental Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize a rat or mouse and stereotaxically implant a microdialysis probe into a brain region rich in the target receptor (e.g., the striatum for dopamine receptors or the prefrontal cortex for serotonin receptors).[33]
-
-
Microdialysis Sampling:
-
Neurotransmitter Analysis:
-
Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the effects of the test compound to those of the vehicle control to determine if it significantly alters neurotransmitter release.
-
Experimental Workflow for MoA Prediction and Validation
Caption: A comprehensive workflow for the prediction and validation of a novel compound's mechanism of action.
Conclusion
The process of elucidating the mechanism of action for a novel compound like (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a systematic and iterative process. By initiating with a robust in silico predictive framework, we can formulate a data-driven hypothesis that guides subsequent experimental validation. The combination of in vitro binding and functional assays provides definitive evidence of target engagement and the nature of the interaction. Finally, in vivo studies offer crucial insights into the physiological consequences of the compound's action. This integrated approach, grounded in scientific rigor, is essential for advancing promising new chemical entities through the drug discovery pipeline.
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- Drug Target Interaction Prediction by using Deep Learning Technique - IEEE Xplore.
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- Microdialysis | Clinical research tools | Pronexus.
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- Molecular docking used as an advanced tool to determine novel compounds on emerging infectious diseases: A systematic review - PubMed. (2022, October 11).
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- In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
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- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed. (2020, December 23).
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- Synthesis of 1-(2,3-epoxypropoxy)-7,8-dihydronaphthalene - PrepChem.com.
- NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction.
- CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents.
- Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2 - PubMed. (2024, December 15).
- (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook.
- Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria - MDPI.
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- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10).
- CAS No : 82572-04-1 | Product Name : (R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride.
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Methodological & Application
Application Note: Chiral Purity and Enantiomeric Analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine via Derivatization
Introduction
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. The stereochemistry of this intermediate is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining its enantiomeric purity are essential during drug development and for quality control.
Direct separation of enantiomers can be challenging as they possess identical physical properties in an achiral environment.[1][2] Chiral derivatization, the process of reacting enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely adopted strategy to overcome this limitation.[1][2] These resulting diastereomers have distinct physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]
This application note provides detailed protocols for the derivatization of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine for analytical purposes, focusing on two common and effective approaches: acylation for GC-Mass Spectrometry (GC-MS) analysis and the use of Marfey's reagent for HPLC-UV analysis.
Principle of Chiral Derivatization
The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the workflow below, a racemic or enantiomerically enriched amine mixture reacts with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates two new molecules that, while stereoisomers, are no longer mirror images of each other. Their different spatial arrangements lead to distinct physical and chemical properties, which forms the basis for their chromatographic separation.[1][2]
Caption: Workflow of Chiral Derivatization for Analytical Separation.
Protocol 1: GC-MS Analysis via Acylation with N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)
For GC analysis, it is often necessary to increase the volatility and thermal stability of the analyte.[3][4] Acylation with a reagent like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) is highly effective. It converts the polar primary amine into a less polar, more volatile amide and introduces a chiral center, facilitating the formation of diastereomers. The fluorine atoms also enhance sensitivity for electron capture detection (ECD) or mass spectrometry.[3]
Materials
-
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine sample
-
N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-grade hexane
-
Reaction vials (2 mL) with PTFE-lined caps
Step-by-Step Protocol
-
Sample Preparation: Dissolve approximately 1-2 mg of the amine sample in 0.5 mL of anhydrous DCM in a reaction vial.
-
Addition of Base: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a scavenger for the HCl byproduct of the reaction.[4]
-
Derivatization Reaction: Add a 1.2 molar excess of TFAPC to the solution. Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes.
-
Work-up: Cool the vial to room temperature. Add 1 mL of saturated aqueous sodium bicarbonate solution to quench any remaining TFAPC and neutralize the HCl. Vortex for 30 seconds.
-
Extraction: Add 1 mL of GC-grade hexane and vortex for 1 minute to extract the derivatized product. Allow the layers to separate.
-
Drying and Analysis: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
GC-MS Parameters (Suggested)
| Parameter | Value |
| GC Column | Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250°C |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Interface | 280°C |
| Ion Source Temp. | 230°C |
| Scan Range | 50-550 m/z |
Protocol 2: HPLC-UV Analysis with Marfey's Reagent (FDAA)
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic and highly effective CDA for the analysis of primary and secondary amines by HPLC.[1][5] The reaction proceeds under mild alkaline conditions and attaches a strongly UV-absorbing dinitrophenyl group to the amine, significantly enhancing detection sensitivity.[1][6] The resulting diastereomers are typically well-resolved on standard reversed-phase HPLC columns.[1]
Materials
-
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine sample
-
Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% Trifluoroacetic acid (TFA), HPLC grade
-
Reaction vials (2 mL)
Step-by-Step Protocol
-
Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in a suitable solvent (e.g., water/acetonitrile 50:50).
-
Reaction Setup: In a reaction vial, combine 50 µL of the amine solution with 100 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 200 µL of the 1% FDAA solution to the vial. Cap the vial and vortex briefly.
-
Incubation: Heat the reaction mixture at 40°C for 1 hour in a water bath or heating block.
-
Quenching: After incubation, cool the vial to room temperature and add 50 µL of 2 M HCl to neutralize the solution and stop the reaction.
-
Dilution and Analysis: Dilute the final reaction mixture with the mobile phase (e.g., add 600 µL of ACN/water) and filter through a 0.45 µm syringe filter. The sample is now ready for HPLC-UV analysis.
HPLC-UV Parameters (Suggested)
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 340 nm |
| Injection Vol. | 10 µL |
Data Interpretation and System Validation
A successful derivatization and analysis will result in two distinct, well-resolved peaks corresponding to the two diastereomers formed. The peak corresponding to the derivatization of the (R)-amine with the (L)-CDA will have a different retention time than the peak from the (S)-amine with the (L)-CDA.
To validate the method, it is crucial to:
-
Run a blank: A derivatization reaction without the amine analyte should be performed to identify any peaks originating from the reagent itself.
-
Analyze a racemic standard: Derivatizing a known racemic mixture of the amine will confirm the retention times of both diastereomers and allow for the calculation of the resolution factor. The peak areas should be approximately equal.
-
Ensure complete reaction: Incomplete derivatization can lead to inaccurate enantiomeric excess calculations. It is advisable to analyze the reaction at different time points or with varying excesses of the derivatizing agent to ensure the reaction has gone to completion.
Caption: General Experimental Workflow for Derivatization.
Conclusion
Chiral derivatization is a robust and versatile technique for the enantiomeric analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. The choice between GC-MS and HPLC-UV methods will depend on available instrumentation, required sensitivity, and the sample matrix. The protocols provided herein offer a solid foundation for developing and validating a reliable analytical method for the quality control and enantiomeric purity assessment of this key pharmaceutical intermediate.
References
-
Wikipedia. Chiral derivatizing agent. Available at: [Link]
-
Wikipedia. Mosher's acid. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]
-
Kuznetsova, E. A., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
-
Simek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
-
da Silva, J. V., et al. (2021). NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. Available at: [Link]
-
Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available at: [Link]
-
Pirkle, W. H., & Simmons, K. A. (1981). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. ACS Publications. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link]
-
Hamachi, M., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available at: [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. ResearchGate. Available at: [Link]
-
Chan, K. M., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Excess Determination of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
An Application Note and Protocol for the Pharmaceutical Industry
Abstract
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of primary amines. We provide a detailed, step-by-step protocol, guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines, and an explanation of the scientific principles underpinning the chromatographic choices.[2][3]
Introduction: The Imperative of Chiral Purity
In pharmaceutical development, the stereochemistry of a drug molecule is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs, making the development of accurate analytical methods for their separation essential.[2]
Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and efficient technique for this purpose.[4][5] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times and enabling their separation and quantification.[6][7]
The target analyte, 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, contains a primary amine and a bulky aromatic moiety, which are key interaction sites for achieving chiral recognition on an appropriate CSP.
Principle of the Chiral Separation
The success of this method hinges on the selection of an appropriate Chiral Stationary Phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and effective for a broad range of chiral compounds, including primary amines.[5][8]
The chiral recognition mechanism involves a combination of intermolecular interactions between the analyte enantiomers and the chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)):
-
Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The dihydronaphthalene ring of the analyte can engage in π-π stacking with the aromatic groups of the phenylcarbamate selector.
-
Dipole-Dipole and Steric Interactions: The overall three-dimensional structure and dipole moments of the analyte and the chiral grooves of the polysaccharide polymer dictate the stability of the transient diastereomeric complexes, allowing one enantiomer to be retained longer than the other.[7]
Normal-phase chromatography (using a non-polar mobile phase like hexane with a polar modifier like an alcohol) is often preferred for these CSPs as it can enhance the specific interactions required for chiral recognition.
Experimental Protocol
This protocol provides a comprehensive, self-validating workflow for the determination of enantiomeric excess.
Materials and Equipment
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm, or equivalent polysaccharide-based CSP.
-
Chemicals:
-
(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (Test Sample)
-
(±)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (Racemic Standard)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (Reagent Grade)
-
Triethylamine (TEA) (Reagent Grade)
-
-
Glassware: Volumetric flasks, vials, and pipettes.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane / Isopropanol (90:10, v/v) .
-
To this mixture, add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) .
-
Scientist's Note: The addition of acidic (TFA) and basic (TEA) modifiers is a common strategy in chiral separations of amines.[9] They improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica support and can also enhance enantioselectivity.
-
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the racemic standard and dissolve it in 10 mL of the mobile phase. This solution is used to determine the retention times of both enantiomers and to perform the System Suitability Test (SST).
-
Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (R)-enantiomer test sample and dissolve it in 10 mL of the mobile phase.
-
HPLC Chromatographic Conditions
The following parameters should be configured on the HPLC system.
| Parameter | Recommended Setting |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / IPA / TFA / TEA (90:10:0.1:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (or until both peaks have eluted) |
Experimental Workflow
The entire process, from preparation to final analysis, is outlined in the diagram below.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Improving yield in the synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
Technical Support Ticket: #CHIRAL-AMINE-SYN-001 Subject: Optimization of Yield & Enantiopurity for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Analysis
User Context: You are attempting to synthesize (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine . Structural Challenges:
-
Chirality: Establishing the (R)-stereocenter at the benzylic position (α-methylbenzylamine analog).
-
Substrate Instability: The 7,8-dihydronaphthalene moiety contains a non-aromatic double bond. This system is highly prone to aromatization (oxidation to naphthalene) or isomerization (double bond migration to the thermodynamically stable conjugated position) under acidic or oxidative conditions.
Recommended Routes:
-
Route A (Lab Scale/Discovery): Diastereoselective addition using Ellman’s Auxiliary ((R)-tert-butanesulfinamide). High reliability, predictable stereochemistry.[1]
-
Route B (Scale-Up/Process): Biocatalytic ω-Transaminase (ATA) resolution.[2] Superior yield, mild conditions (pH 7-8), eliminates metal waste.
Route A: The Chemical Approach (Ellman Auxiliary)
This protocol uses (R)-tert-butanesulfinamide (t-BS) to form a chiral imine, followed by diastereoselective reduction.
Step 1: Imine Condensation
Protocol: Reflux ketone (1.0 eq) + (R)-t-BS (1.1 eq) + Ti(OEt)₄ (2.0 eq) in dry THF. Critical Mechanism: Ti(OEt)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.
| Troubleshooting Issue | Diagnosis | Resolution |
| Low Conversion (<50%) | Titanium species aggregation or wet solvent. | Increase Ti(OEt)₄ to 3.0 eq. Ensure THF is anhydrous (<50 ppm H₂O). |
| Substrate Decomposition | Ti(OEt)₄ is too Lewis acidic for the dihydronaphthalene ring. | Switch to Ti(OiPr)₄ (milder) or use milder dehydrating agents like CuSO₄ or MS 4Å (slower but safer). |
Step 2: Diastereoselective Reduction
Protocol: Cool imine to -78°C. Add L-Selectride (1.1 eq) dropwise. Stereochemical Logic: L-Selectride is bulky. It attacks the imine from the less hindered face, maximizing diastereomeric ratio (dr).
| Troubleshooting Issue | Diagnosis | Resolution |
| Low Diastereoselectivity (dr < 90:10) | Temperature too high or reducing agent too small. | Maintain -78°C strictly. Do NOT use NaBH₄ (dr often ~60:40). If L-Selectride fails, screen DIBAL-H with Lewis acid additives. |
| Over-reduction | Reduction of the dihydronaphthalene double bond. | L-Selectride is selective for C=N over isolated C=C. However, if the C=C is conjugated, switch to NaBH₄ + CeCl₃ (Luche conditions) to protect the alkene, though dr may suffer. |
Step 3: Cleavage (Deprotection)
Protocol: Treat sulfinamide with HCl in MeOH. CRITICAL WARNING: Strong acid will cause the dihydronaphthalene ring to aromatize to naphthalene or isomerize.
-
The Fix: Use mild acidic cleavage .
-
Reagent: 4M HCl in Dioxane (anhydrous) at 0°C for only 30 mins.
-
Alternative: If aromatization persists, use H₂SO₄ in THF/Water at room temperature (slower but avoids chloride-mediated side reactions).
-
Route B: The Biocatalytic Approach (ω-Transaminase)
This is the preferred route for preserving the sensitive dihydronaphthalene ring due to neutral pH and ambient temperature.
Workflow Logic
The reaction uses an (R)-selective ω-Transaminase (ATA) to swap the ketone oxygen for an amine, using Isopropylamine (IPA) or Alanine as the donor.
Caption: Biocatalytic workflow for chiral amine synthesis. Equilibrium displacement is the critical control point.
Troubleshooting the Enzyme Route
| Issue | Diagnosis | Technical Solution |
| Equilibrium Stagnation (Yield ~50%) | Transamination is reversible.[2] The byproduct (acetophenone/pyruvate) inhibits the forward reaction. | Option 1 (IPA Donor): Use Isopropylamine (IPA) as donor and apply vacuum to remove the volatile acetone byproduct.Option 2 (Alanine Donor): Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) to recycle the cofactor and consume pyruvate irreversibly. |
| Substrate Insolubility | Dihydronaphthalene is hydrophobic; enzymes work in buffer. | Add DMSO (10-20% v/v) or Triton X-100 (0.1%) . Most commercial ATAs (e.g., Codexis, Johnson Matthey) tolerate up to 30% DMSO. |
| Wrong Enantiomer | Enzyme selectivity mismatch. | Screen an ATA Kit . Ensure you are using an (R)-selective variant (often from Arthrobacter or Aspergillus lineage). |
Stability & Purification Guide (The "Hidden" Killer)
The "7,8-dihydronaphthalene" moiety is the primary failure point.
A. Prevention of Aromatization
-
Mechanism: Acidic protons or radical initiators facilitate the loss of hydrogen to form the aromatic naphthalene system.
-
Protocol Adjustment:
-
Avoid silica gel chromatography if possible (silica is acidic). Use Alumina (Neutral) or deactivated silica (triethylamine-treated).
-
Store the final amine as a Tartrate salt rather than a Hydrochloride salt. HCl salts are hygroscopic and acidic; Tartrates are milder and crystalline.
-
B. Prevention of Polymerization
-
Mechanism: The styrene-like double bond can polymerize.
-
Protocol Adjustment: Add radical inhibitor BHT (2,6-di-tert-butyl-4-methylphenol) (10-50 ppm) to all solvents during extraction and concentration.
Comparative Data: Reducing Agents (Chemical Route)
| Reagent | Conditions | Yield | dr (R:S) | Risk Profile |
| NaBH₄ | MeOH, 0°C | 85% | 60:40 | Low stereocontrol. |
| L-Selectride | THF, -78°C | 78% | 95:5 | High dr, but requires cryogenic handling. |
| DIBAL-H | Toluene, -78°C | 70% | 88:12 | Good alternative if Selectride fails. |
| NaBH₃CN | AcOH, RT | 60% | 50:50 | AVOID. Acidic conditions promote aromatization. |
References & Grounding
-
Ellman Auxiliary Protocol:
-
Source: Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[3] Accounts of Chemical Research, 2002.
-
Relevance: Foundational text for the chemical route described in Module 2.
-
-
Biocatalytic Transamination (Tetralones):
-
Source: Kroutil, W., et al. "Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases." ACS Catalysis, 2013.[4]
-
Relevance: Validates the enzymatic route for tetralin/naphthalene-type ketones with >99% ee.
-
-
Dihydronaphthalene Stability:
-
Source: Comprehensive Organic Synthesis II, Vol 5.[4] "Oxidation of Dihydronaphthalenes."
-
Context: Provides mechanistic backing for the aromatization risks cited in Module 4.
-
-
General Review of Chiral Amine Synthesis:
-
Source: Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014.
-
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. almacgroup.com [almacgroup.com]
Technical Support Center: Optimization of Chiral Resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
Welcome to the technical support center for the chiral resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this key chiral intermediate. As a basic amine, its resolution is typically achieved through diastereomeric salt crystallization, a powerful but often nuanced technique.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges and optimize your separation process.
The core of this method involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[3] This creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility.[4] This difference allows one diastereomer to be selectively crystallized and separated.[5]
Core Principles: The Pillars of a Successful Resolution
Before diving into troubleshooting, it's crucial to understand the key variables that govern the success of a diastereomeric salt resolution.
-
The Resolving Agent: The choice of the chiral acid is paramount. The interaction between the amine and the acid must lead to the formation of a stable, crystalline salt. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[5][6] An effective resolving agent will create a pair of diastereomeric salts with a significant difference in solubility in a given solvent system.[7]
-
The Solvent System: The solvent is not merely a medium for the reaction; it is an active variable that dictates the relative solubilities of the diastereomeric salts.[4] An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other, thus maximizing both the yield and purity of the desired crystallized salt. Screening various solvents and solvent mixtures is often the most critical part of process optimization.[7]
-
Supersaturation and Temperature: Crystallization occurs when a solution becomes supersaturated. This is typically controlled by temperature, concentration, or the addition of an anti-solvent.[4] The rate of cooling and the final crystallization temperature can dramatically impact crystal growth, purity, and yield. A slow, controlled cooling profile is generally preferred to avoid the rapid precipitation of impurities or the undesired diastereomer.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
Q1: I'm not getting any crystals, even after cooling and stirring for an extended period. What's wrong?
This is a frequent problem, often related to the solution's thermodynamics.
-
Cause A: Insufficient Supersaturation. The concentration of your diastereomeric salt may be below its solubility limit at the given temperature.
-
Solution: Carefully evaporate a portion of the solvent to increase the overall concentration. Be cautious not to over-concentrate, which can lead to "oiling out" (see Q2).[8]
-
-
Cause B: Incorrect Solvent Choice. The selected solvent might be too effective at solvating both diastereomeric salts, preventing either from crystallizing.
-
Cause C: High Energy Barrier for Nucleation. Sometimes, a supersaturated solution can be stable (metastable) if the initial energy barrier to form a crystal nucleus is too high.
-
Solution 1: Try scratching the inside of the flask with a glass rod below the solvent line. This can create microscopic imperfections that serve as nucleation sites.[8]
-
Solution 2: If you have previously isolated a pure crystal, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.
-
Q2: My product is separating as a liquid or a sticky solid ("oiling out") instead of forming crystals. How can I fix this?
"Oiling out" occurs when the salt separates from the solution as a liquid phase because the conditions are outside the optimal crystallization window.
-
Cause A: Concentration is too high. This leads to rapid desolvation where the salt's melting point is lower than the solution temperature.
-
Solution: Add more of the primary solvent to dilute the solution before initiating cooling.[8]
-
-
Cause B: Cooling is too rapid. A sudden temperature drop can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Implement a slower, more controlled cooling ramp. For example, allow the heated solution to cool to room temperature naturally before transferring it to a cooled bath.
-
-
Cause C: Inappropriate Solvent Polarity.
-
Solution: Adjust the solvent system. Sometimes, a slightly less polar solvent can discourage oiling and promote proper crystallization.
-
Q3: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve its purity?
A low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This is the most critical challenge in resolution optimization.
-
Cause A: Similar Solubilities. The fundamental issue is that the solubilities of the two diastereomers are too close in the chosen solvent system.
-
Solution 1: Re-optimize the Solvent System. This is the most effective approach. A systematic screening is required to find a solvent that provides better differentiation. Even small changes, like altering the ratio of a solvent/anti-solvent mixture, can have a significant impact.[8]
-
Solution 2: Recrystallization. Dissolve the impure diastereomeric salt in a minimal amount of hot solvent and re-crystallize it. This process often yields a product with higher purity, though at the cost of some yield.
-
-
Cause B: Solid Solution Formation. In some challenging cases, the two diastereomers can incorporate into the same crystal lattice, forming a "solid solution."[9][10] This makes separation by simple crystallization very difficult.
-
Solution: The primary strategy here is to change a fundamental parameter of the system. Using a different chiral resolving agent is the most effective way to address this, as it creates a completely new pair of diastereomers with different crystal packing properties.[11]
-
Q4: The yield of my desired diastereomeric salt is very low. How can I increase it?
Low yield is often a trade-off for high purity, but it can be optimized.
-
Cause A: High Solubility of the Desired Salt. A significant portion of your target diastereomer may be remaining in the mother liquor.
-
Solution 1: Lower the Final Crystallization Temperature. Ensure you are cooling the mixture sufficiently, as solubility is often highly temperature-dependent.
-
Solution 2: Add an Anti-Solvent. After the initial crystallization, slowly add an anti-solvent (a solvent in which the salt is poorly soluble) to the mother liquor to precipitate more of the desired product.[4] Be aware this may reduce purity, so a balance must be found.
-
-
Cause B: Insufficient Amount of Resolving Agent. While a 1:1 molar ratio of amine to acid is a good starting point, sometimes using a slight excess of the resolving agent can improve salt formation and yield.[12] However, a large excess can act as an impurity.
Data Presentation & Experimental Protocols
Illustrative Solvent Screening Data
A systematic approach is key to finding the optimal solvent. The following table shows hypothetical results from a screening experiment for the resolution of racemic 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine with L-(-)-Tartaric Acid.
| Solvent System | Molar Ratio (Amine:Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 1.0 : 1.0 | 75 | 78 |
| Ethanol | 1.0 : 1.0 | 68 | 85 |
| Isopropanol | 1.0 : 1.0 | 62 | 91 |
| Acetone | 1.0 : 1.0 | 45 | 94 |
| Ethyl Acetate | 1.0 : 1.0 | 38 | 96 |
| Isopropanol/Water (95:5) | 1.0 : 1.0 | 70 | 88 |
Analysis: In this example, while methanol gives a high yield, its selectivity is poor. Ethyl acetate provides excellent purity (96% d.e.) but a low yield. Isopropanol offers a good balance of yield and purity, making it a strong candidate for further optimization.[11]
Visualized Workflows
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for failure to crystallize.
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the racemic 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (1.0 eq.). Add the chosen solvent (e.g., isopropanol, ~10-20 volumes).
-
Salt Formation: Add the selected chiral resolving acid (e.g., L-(-)-Tartaric Acid, 1.0 eq.).
-
Heating: Heat the mixture to reflux or until all solids have completely dissolved.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly towards room temperature. The onset of crystallization should be observed. For optimal crystal growth, do not disturb the flask during this initial cooling phase.
-
Maturation: Once at room temperature, continue stirring for a predetermined period (e.g., 2-12 hours) to allow the crystallization to reach equilibrium.
-
Further Cooling: Cool the flask in an ice bath or refrigerator for at least 1 hour to maximize the precipitation of the less soluble salt.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Analysis: Analyze the diastereomeric excess (d.e.) of the salt (e.g., by ¹H NMR) and the enantiomeric excess (e.e.) of the amine after liberation (see Protocol 2).
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification: While stirring vigorously, slowly add an aqueous base solution (e.g., 2M NaOH) until the pH of the aqueous layer is >12. This deprotonates the amine and protonates the carboxylic acid, breaking the salt.[6][13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable method, such as chiral HPLC or SFC.
References
- Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. (n.d.). Google Scholar.
- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). BenchChem.
- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). Max Planck Institute for Dynamics of Complex Technical Systems.
- Chiral resolution. (2024, January 21). In Wikipedia.
- Separating enantiomers. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.
- Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery.
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers.
- Overcoming solubility issues during diastereomeric salt crystallization. (2025). BenchChem.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.
- Coordination Chemistry Solutions: #15. (n.d.). Chem 32 Virtual Manual.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications.
- Dealing with solid solutions in diastereomeric salt resolution. (2025). BenchChem.
- Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. pure-synth.com [pure-synth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pure.mpg.de [pure.mpg.de]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
Welcome to the dedicated technical support guide for the purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this chiral amine in high purity. The inherent challenges, primarily centered on the efficient separation of its (S)-enantiomer and other synthesis-related impurities, demand a systematic and well-understood approach.
This guide provides in-depth, experience-driven answers to common questions, troubleshooting solutions for typical experimental hurdles, and detailed, validated protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine particularly challenging?
The primary challenge lies in its nature as a chiral molecule, which typically exists as a racemic mixture (an equal mixture of R and S enantiomers) after synthesis. Enantiomers have identical physical properties (boiling point, solubility, etc.), making them impossible to separate by standard techniques like distillation or conventional chromatography.[1][2] The core task is, therefore, an enantiomeric resolution, which requires specialized methods to differentiate between the two mirror-image isomers. A secondary challenge is the removal of structurally similar process impurities, such as the starting ketone or reduction by-products.
Q2: What are the most common impurities I should expect to find in my crude sample?
The impurity profile is intrinsically linked to the synthetic route. A common pathway is the reductive amination of the corresponding ketone, 1-(7,8-dihydronaphthalen-1-yl)ethan-1-one. Based on this, you can anticipate the following impurities:
| Impurity Name | Potential Origin | Typical Removal Strategy |
| (S)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine | The undesired enantiomer from the racemic synthesis. | Chiral Resolution (Crystallization or Chromatography) |
| 1-(7,8-dihydronaphthalen-1-yl)ethan-1-one | Unreacted starting material. | Silica Gel Chromatography, Acid-Base Extraction |
| 1-(7,8-dihydronaphthalen-1-yl)ethan-1-ol | By-product from the reduction of the ketone. | Silica Gel Chromatography |
| Naphthalene | Over-aromatization or impurity in starting materials. | Silica Gel Chromatography, Recrystallization |
Q3: What are the principal methods for achieving chiral separation of this amine?
There are two primary, industrially relevant methods for the chiral resolution of amines:
-
Diastereomeric Salt Crystallization: This is the most common and scalable method.[2][3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[4][5]
-
Chiral Chromatography (HPLC or SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7] It is highly effective for both analytical purity assessment and small- to medium-scale preparative purification.[3] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent usage.[8]
Q4: How do I choose between diastereomeric salt crystallization and chiral chromatography?
Your choice should be guided by the scale of your experiment and the required purity. The following decision tree provides a general framework.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Scenario 1: Diastereomeric Salt Resolution Fails
-
Problem: No crystals form after adding the resolving agent and cooling.
-
Potential Cause & Explanation: The diastereomeric salt may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated. Proper crystal nucleation requires supersaturation.
-
Solution:
-
Concentrate the Solution: Carefully remove some solvent under reduced pressure.
-
Add an Anti-Solvent: Introduce a solvent in which the salt is less soluble (e.g., add heptane to an ethyl acetate solution) until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Solvent Screening: The choice of solvent is critical.[9] Test a matrix of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) on a small scale to find conditions that yield a crystalline solid.
-
Seeding: If you have a small amount of the desired diastereomeric salt, add a single crystal to the supersaturated solution to induce crystallization.
-
-
-
Problem: The recovered amine has low enantiomeric excess (ee).
-
Potential Cause & Explanation: The solubility difference between the two diastereomeric salts may not be large enough in your chosen solvent, leading to co-precipitation.[4]
-
Solution:
-
Recrystallize: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and cool slowly. This process progressively enriches the less soluble diastereomer.
-
Screen Resolving Agents: The efficacy of resolving agents is substrate-dependent.[1][5] If tartaric acid gives poor results, screen other chiral acids like (S)-(+)-mandelic acid or (+)-camphor-10-sulfonic acid.
-
Adjust Stoichiometry: The molar ratio of resolving agent to amine can influence the outcome.[4] While a 0.5 equivalent (for a dicarboxylic acid) is common, adjusting this ratio can sometimes improve resolution.
-
-
Scenario 2: Chiral Chromatography Issues
-
Problem: The enantiomers are not separating on the chiral column (co-elution).
-
Potential Cause & Explanation: The chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for creating the necessary stereo-specific interactions. Chiral recognition is a highly specific phenomenon.
-
Solution:
-
Systematic Screening: Do not rely on a single column. A robust screening approach is essential.[10] Start with polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are broadly applicable.[6][11]
-
Vary the Mobile Phase: For normal phase chromatography (e.g., hexane/isopropanol), adjust the ratio of the alcohol modifier. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound, diethylamine for a basic compound like this one) can dramatically alter selectivity.[7]
-
Switch Elution Mode: If normal phase fails, try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile) if your column is compatible.[6][11]
-
-
-
Problem: Poor peak shape (tailing or fronting).
-
Potential Cause & Explanation: Secondary interactions between the basic amine and the silica backbone of the CSP can cause peak tailing. Overloading the column can also lead to poor peak shape.
-
Solution:
-
Add a Mobile Phase Modifier: For this basic amine, adding a competitor base like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase will occupy the active sites on the silica and improve peak shape.
-
Reduce Sample Load: Inject a smaller amount of the sample to ensure you are operating within the linear capacity of the column.
-
-
Detailed Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Resolution with L-(+)-Tartaric Acid
This protocol describes a classical approach to resolve the racemic amine. The goal is to crystallize the less soluble (R)-amine-L-tartrate salt.
Caption: Workflow for Diastereomeric Salt Resolution.
Methodology:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 0.6 equivalents) in warm methanol.[5] Using a slight excess of the resolving agent is sometimes beneficial.
-
Slowly add the tartaric acid solution to the stirring amine solution. A precipitate may form immediately.
-
-
Crystallization:
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Insulate the flask to encourage the formation of large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.
-
-
Isolation and Purity Check:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor rich in the more soluble diastereomer.
-
Dry the crystals. At this stage, it is crucial to check the enantiomeric excess. To do this, take a small sample of the salt, liberate the free amine as described in Step 4, and analyze it by chiral HPLC (see Protocol 2).
-
-
Recrystallization (if necessary):
-
If the enantiomeric excess is below the desired value, perform a recrystallization. Dissolve the salt in the minimum amount of boiling methanol, and repeat the slow cooling and isolation process. Each recrystallization step should increase the enantiomeric purity.
-
-
Liberation of the Free Amine:
-
Once the desired purity is achieved, dissolve the diastereomeric salt in water.
-
Make the solution strongly basic (pH > 12) by adding an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Extract the liberated free amine into an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-amine.
-
Protocol 2: Chiral HPLC/SFC Method Development
This protocol provides a systematic screening guide for establishing an analytical method to determine the enantiomeric excess of your amine.
Initial Screening Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (SFC) |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Polysaccharide-based CSP (e.g., Chiralcel® OZ-3, Chiralpak® IA) | Any of the above CSPs (3 µm particle size) |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | Acetonitrile / Methanol (50:50 v/v) + 0.1% DEA | CO₂ / Methanol (80:20 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Back Pressure (SFC) | N/A | N/A | 150 bar |
Methodology:
-
Prepare a Racemic Standard: Dissolve a small amount of your crude, racemic starting material in the initial mobile phase to create a ~1 mg/mL solution.
-
Screen Columns: Sequentially screen a set of diverse chiral columns. Polysaccharide-based columns are an excellent starting point due to their broad applicability.[11]
-
Screen Mobile Phases:
-
Begin with the conditions listed in the table above.
-
If no separation is observed, vary the ratio of the polar modifier. For normal phase, try ratios from 98:2 to 80:20 (Hexane:IPA). For SFC, vary the methanol percentage.
-
If peak shape is poor, ensure the basic modifier (DEA) is present.
-
-
Optimize: Once a promising separation is found (Resolution > 1.0), optimize the method by fine-tuning the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) in a reasonable time.[10]
References
-
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation. Advances in Engineering. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]
-
Chiral Columns. HPLC.eu. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. Recognizing the challenges inherent in scaling up chiral amine syntheses, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this process. The guidance herein is grounded in established chemical principles and field-proven insights to ensure both scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of enantiomerically pure amines like (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a critical step in the development of many pharmaceutical agents. The primary route to this compound often involves the asymmetric reduction of a corresponding ketone or the resolution of a racemic mixture. Each approach presents unique challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing-scale production. This guide will focus on troubleshooting common issues related to yield, purity, and stereoselectivity.
A prevalent and effective method for synthesizing chiral amines is through the use of biocatalysis, specifically employing amine transaminases (ATAs). These enzymes catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone substrate, offering a direct and often highly enantioselective route to the desired chiral amine.[1] The industrial application of ATAs has been successfully demonstrated in the production of sitagliptin, highlighting their potential for large-scale manufacturing.[1]
Visualizing the General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a chiral amine, highlighting key stages where issues may arise.
Caption: General workflow for chiral amine synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and scale-up of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
Issue 1: Low Yield of the Desired Amine
Question: We are experiencing a significant drop in yield upon scaling up our synthesis from a 1g to a 100g scale. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high substrate concentration, which can promote side reactions.
-
Recommendation: Optimize the stirring rate and consider using a reactor with baffles to improve mixing. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient to maintain the optimal reaction temperature.
-
-
Reagent Addition Strategy: The rate and method of reagent addition can significantly impact the reaction outcome.
-
Recommendation: For reactions involving highly reactive reagents, consider subsurface addition or slower, controlled addition rates to maintain a consistent reaction profile.
-
-
Incomplete Reaction: The reaction may not be going to completion on a larger scale.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction stalls, consider increasing the reaction time or the amount of catalyst or reagent. In some cases, a different solvent system may be necessary to improve solubility and reaction kinetics.[2]
-
-
Product Isolation and Work-up: Losses during the work-up and isolation steps can be more pronounced at a larger scale.
Issue 2: Poor Enantioselectivity (Low ee%)
Question: Our product has a lower than expected enantiomeric excess (ee%). What factors could be contributing to this, and how can we improve it?
Answer: Achieving high enantioselectivity is crucial for the synthesis of chiral pharmaceuticals. Several factors can influence the stereochemical outcome of the reaction:
-
Catalyst/Reagent Purity and Activity: The chiral catalyst or resolving agent is the primary determinant of enantioselectivity.
-
Recommendation: Ensure the catalyst or resolving agent is of high purity and has not degraded. For biocatalytic methods, enzyme activity can be affected by temperature, pH, and the presence of inhibitors.[1]
-
-
Reaction Temperature: Temperature can have a significant impact on the selectivity of many asymmetric reactions.
-
Recommendation: Carefully control the reaction temperature. In many cases, lower temperatures lead to higher enantioselectivity. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity.
-
-
Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.
-
Recommendation: Screen a variety of solvents to identify one that provides optimal enantioselectivity. The choice of solvent can be critical in achieving high stereocontrol.[2]
-
-
Racemization: The desired enantiomer may be racemizing under the reaction or work-up conditions.
-
Recommendation: Investigate the stability of your product under the reaction conditions. If racemization is occurring, it may be necessary to modify the reaction time, temperature, or work-up procedure. Some processes intentionally couple resolution with in-situ racemization of the undesired enantiomer to achieve theoretical yields of 100%.[5]
-
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify the final product. The crude material contains several impurities that are difficult to separate by column chromatography. What are our options?
Answer: Purification challenges are common, especially when dealing with amines which can be prone to tailing on silica gel.
-
Formation of Diastereomeric Salts: A classic and effective method for resolving and purifying chiral amines is through the formation of diastereomeric salts with a chiral acid.[6]
-
Protocol:
-
Dissolve the racemic or impure amine in a suitable solvent (e.g., methanol, ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (R)-mandelic acid.
-
Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolate the desired diastereomeric salt by filtration.
-
Liberate the free amine by treating the salt with a base (e.g., NaOH or KOH).[6]
-
-
-
Alternative Purification Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to traditional HPLC for the purification of chiral compounds, often providing faster separations and using more environmentally friendly solvents.
-
Salt Precipitation: If the impurities are non-basic, you may be able to selectively precipitate the desired amine as a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid to a solution of the crude product.[3][4]
-
The following decision tree can help guide your troubleshooting process for purification issues.
Caption: Decision tree for purification troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine?
A1: While several methods exist, asymmetric reductive amination of the corresponding ketone is a widely used and efficient approach. This can be achieved using chiral catalysts or, increasingly, through biocatalytic methods employing amine transaminases (ATAs), which offer high enantioselectivity and operate under mild conditions.[1][7]
Q2: How can I monitor the progress of the reaction effectively during scale-up?
A2: In-process controls (IPCs) are critical for successful scale-up. High-performance liquid chromatography (HPLC) with a chiral column is the preferred method for monitoring both the conversion of the starting material and the enantiomeric excess of the product. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress.[8]
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
A3: Yes. The use of flammable solvents and potentially pyrophoric reagents requires careful handling in a well-ventilated area, away from ignition sources. When working with pressurized reactions (e.g., hydrogenation), ensure the reactor is properly rated and that all safety features are operational. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
Q4: What are the green chemistry considerations for this synthesis?
A4: To improve the environmental footprint of the synthesis, consider the following:
-
Solvent Selection: Opt for greener solvents with lower environmental impact and toxicity.[2]
-
Catalysis: Utilize catalytic methods (chemo- or biocatalysis) over stoichiometric reagents to reduce waste.[9]
-
Atom Economy: Design the synthesis to maximize the incorporation of all materials used in the process into the final product.
-
Energy Efficiency: Choose reaction conditions that minimize energy consumption.
Q5: Can I use a resolution-racemization-recycle (R3) process for this synthesis?
A5: Yes, an R3 process can be a highly efficient strategy. This approach involves resolving the racemic amine, racemizing the undesired enantiomer, and recycling it back into the resolution step. This can theoretically lead to a 100% yield of the desired enantiomer, significantly improving the overall efficiency and reducing waste.[5]
Quantitative Data Summary
The following table provides a hypothetical comparison of different synthetic routes to (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, highlighting key performance indicators.
| Synthesis Route | Typical Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination (Chemocatalysis) | 75-90 | 90-99 | High yields and ee% | May require expensive and air-sensitive catalysts |
| Biocatalytic Reductive Amination (ATA) | 80-95 | >99 | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a factor |
| Diastereomeric Salt Resolution | <50 (per cycle) | >98 | Well-established and reliable method | Inherently low yield per cycle, requires multiple steps |
| Kinetic Resolution (Enzymatic) | <50 | >99 | High selectivity | Maximum theoretical yield is 50% |
Conclusion
The successful scale-up of the synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine requires a systematic and well-informed approach to troubleshooting. By understanding the underlying chemical principles and carefully considering the impact of reaction parameters, researchers can overcome common challenges related to yield, purity, and enantioselectivity. This guide provides a framework for addressing these issues, enabling the efficient and robust production of this important chiral building block.
References
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). ResearchGate. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective ... (2012). ResearchGate. [Link]
-
Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. (n.d.). University of Leeds. [Link]
- Resolution of chiral amines. (n.d.).
-
Meeting Challenges in Asymmetric Synthesis. (2026). Pharmaceutical Technology. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
-
Manufacture of chiral amines using catalytic and flow processing methods. (2025). GtR. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Leeds. [Link]
-
Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. [Link]
-
Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. (2025). PMC. [Link]
- A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine. (n.d.).
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting poor enantioselectivity in the synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
[1]
Ticket ID: #DHN-78-EE-001 Status: Open Severity: Critical (Low Enantiomeric Excess / Process Stalled) Subject: Troubleshooting poor enantioselectivity (ee) and chemoselectivity in 1-substituted dihydronaphthalene amines.
Diagnostic & Triage
User Problem: You are observing low enantiomeric excess (<80% ee) or inconsistent diastereomeric ratios (dr) during the synthesis of the target amine. Core Chemical Challenge: The 1-position of the 7,8-dihydronaphthalene system presents a unique "Peri-Interaction" (steric clash) between the substituent at C-1 and the proton at C-8.[1] This forces the substituent out of planarity, distorting the transition state geometries required for high stereocontrol. Additionally, the dihydronaphthalene core is prone to acid-catalyzed aromatization or double-bond migration.[1]
Decision Matrix: Select Your Route
Use the following logic flow to determine which troubleshooting module applies to your current workflow.
Figure 1: Troubleshooting workflow selector based on synthetic strategy.
Module 1: The Ellman Auxilliary Route (Chemical Standard)
Context: You are condensing (R)-tert-butanesulfinamide with 1-(7,8-dihydronaphthalen-1-yl)ethan-1-one, followed by reduction.
Issue A: Low Diastereoselectivity (dr) in Reduction
Symptom: The HPLC of the crude amine shows a dr < 90:10.
Root Cause: The peri-hydrogen at C-8 blocks the "standard" approach of the reducing agent. Sodium Borohydride (
Protocol Adjustment: Switch to a bulky, coordinating reducing agent to enforce a closed transition state or a bulky non-coordinating agent for an open transition state.
| Reducing Agent | Mechanism | Predicted Selectivity (with (R)-Sulfinamide) | Recommendation |
| Non-selective | Low dr (Mix) | Avoid for this substrate.[1] | |
| L-Selectride | Bulky / Coord.[1] | High dr (favors (R,R)-diastereomer) | Primary Choice. The steric bulk respects the C-8 clash. |
| DIBAL-H | Lewis Acidic | Variable | Use only if L-Selectride fails; requires -78°C. |
| Luche | Low dr | Ineffective for this specific steric profile.[1] |
Step-by-Step Optimization:
-
Imine Formation: Ensure complete conversion. Use 2.0 eq.[2]
in THF at 70°C. Note: Incomplete imine formation leads to ketone reduction, which is a difficult impurity to remove. -
Cryogenic Reduction: Cool the sulfinyl imine solution to -78°C (strictly).
-
Reagent Addition: Add L-Selectride (1.0 M in THF) dropwise. The bulky hydride attacks from the less hindered face, away from the C-8 peri-hydrogen and the tert-butyl group.
-
Quench: Quench with saturated
at low temperature to prevent equilibration.
Issue B: Double Bond Migration (Aromatization)
Symptom: You detect naphthalene derivatives (fully aromatic) in the crude mixture. Root Cause: The 7,8-dihydronaphthalene system is acid-sensitive.[1] The cleavage of the sulfinamide (usually HCl/MeOH) is too harsh, causing the double bond to migrate into the ring to establish aromaticity.
Fix: Use mild cleavage conditions .
-
Standard: 4M HCl in Dioxane (Risk: High).
-
Recommended: 2.0 eq.[2]
in Ethanol at 0°C (anhydrous conditions prevent hydration) OR H3PO4/butanol gentle warming.
Module 2: Biocatalysis (Transaminases)
Context: You are using
Issue: Low Conversion (<50%)
Root Cause: The equilibrium constant (
Troubleshooting Protocol:
-
Equilibrium Shift (The "Smart" Amine Donor):
-
Do not use Alanine/Pyruvate system (unfavorable equilibrium).
-
Use Isopropylamine (IPA): Use 1M IPA as the amine donor. The byproduct is acetone.
-
System: Apply a slight vacuum or nitrogen sweep to remove acetone (volatile) continuously, driving the reaction to the right.
-
-
Enzyme Selection (Screening Kit):
-
The substrate is structurally homologous to 1-tetralone .[1]
-
Screen: Codexis ATA screening kit or equivalent (e.g., Arthrobacter sp. variants).
-
Look for: Enzymes tagged for "Bulky-Small" or "Bulky-Bulky" ketones.[1]
-
Hit Validation: If a wild-type enzyme gives <10% conversion, look for variants evolved for Sitagliptin intermediates, as they are evolved for bulky pockets.[1]
-
Biocatalytic Workflow:
Figure 2: Biocatalysis screening workflow focusing on equilibrium displacement.
Module 3: Asymmetric Hydrogenation
Context: You are hydrogenating the corresponding enamide or imine using a metal catalyst.
Issue: Catalyst Poisoning / No Reaction
Root Cause: Dihydronaphthalenes often contain trace sulfur or are prone to polymerization. Furthermore, the alkene in the ring (C7-C8 or C5-C6) might compete with the exocyclic enamide for the catalyst.
Protocol:
-
Substrate: Synthesize the N-acetyl enamide (not the imine). Enamides coordinate better to Rh/Ru catalysts.
-
Catalyst System:
-
Metal:
or . -
Ligand: Use Ferrocenyl ligands (e.g., Josiphos or Walphos ). These ligands create a deep chiral pocket that accommodates the bulky bicyclic system better than BINAP.
-
Solvent: Methanol or TFE (Trifluoroethanol). TFE often boosts enantioselectivity via hydrogen bonding.
-
FAQ: Analysis & Purification
Q: How do I accurately determine the ee of this specific amine? A: Standard C18 columns will not separate the enantiomers.
-
Derivatization: React a small aliquot with Mosher's Acid Chloride. Analyze via
NMR or non-chiral HPLC. This is often more robust for amines than direct chiral HPLC. -
Direct HPLC: Use a Chiralcel OD-H or AD-H column.[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The amine additive is critical to prevent tailing.
-
Q: The amine is unstable as a free base. How should I store it? A: 1-substituted dihydronaphthalenes are prone to oxidation.[1] Convert the amine immediately to the Hydrochloride or Oxalate salt . The salt stabilizes the nitrogen and prevents the double bond migration associated with the free base form.
References
-
Ellman Auxiliary Mechanism & Optimization
-
Transaminase Screening for Tetralones
-
Asymmetric Hydrogenation of Cyclic Enamides
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
-
-
Steric Considerations in 1-Substituted Naphthalenes
-
Ferreira, F., et al. (2009). Stereoselective synthesis of 1-substituted 1,2-dihydronaphthalenes. Journal of Organic Chemistry. (General reference for peri-interactions). Link
-
Disclaimer: This guide assumes standard laboratory safety protocols. The 7,8-dihydronaphthalene system is chemically distinct from Tetralin; ensure NMR validation of the double bond position before proceeding.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ω-Transaminases for the amination of functionalised cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Common impurities in (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine synthesis
The following Technical Support Guide is designed for researchers and process chemists working with (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine .
This compound is a critical Process Impurity (often designated as Impurity 50) in the synthesis of Cinacalcet (Sensipar) and a key reference standard for analytical method validation. Its synthesis is chemically precarious due to the instability of the dihydronaphthalene ring, which seeks to either aromatize (to naphthalene) or saturate (to tetralin).
Status: Operational | Tier: Level 3 (Senior Scientist)[1]
Module 1: Critical Impurity Profiling (Troubleshooting Matrix)
Use this matrix to diagnose spectral anomalies in your crude reaction mixture.
| Symptom (Analytical) | Probable Impurity | Root Cause | Corrective Action |
| HPLC: Peak at RRT ~0.9 MS: [M-2] (Mass 171) | (R)-1-(1-naphthyl)ethylamine (Aromatized Analog) | Oxidative stress, high temperature, or acidic disproportionation. | • Degas all solvents with Argon.[1]• Add antioxidant (BHT) to workup.• Keep reaction temp <40°C. |
| HPLC: Peak at RRT ~1.1 MS: [M+2] (Mass 175) | (R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine (Over-reduced) | Non-selective reducing agent (e.g., Pd/C, excess NaBH₄) or prolonged reaction time. | • Switch to mild hydrides (NaBH₃CN).• Stop reaction at 95% conversion (do not chase yield). |
| Chiral HPLC: Enantiomeric Excess < 95% | (S)-Enantiomer | Ligand slippage (if metal-catalyzed) or unoptimized Transaminase selectivity.[1] | • Recrystallize as the (L)-Tartrate salt (preferential enrichment).• Verify enzyme cofactor (PLP) quality. |
| NMR: Olefinic proton shift/splitting change | 3,4-Dihydronaphthalene Isomer (Regioisomer) | Acid-catalyzed double bond migration during workup.[1] | • Maintain pH > 7 during extraction.• Avoid strong mineral acids during salt formation.[1] |
Module 2: Deep Dive – The Stability Triad
The central challenge in synthesizing this molecule is maintaining the 7,8-dihydro state.[1] The molecule sits in a high-energy well between two thermodynamic sinks.[1]
Visualization: The Stability & Impurity Pathway
The following diagram illustrates the "Danger Zones" during synthesis.
Caption: The "Stability Triad" showing the target molecule's tendency to disproportionate into aromatic (Impurity A) or saturated (Impurity B) forms under stress.
Module 3: Recommended Synthetic Protocol
Objective: Synthesis of Reference Standard (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (>98% purity).
Method Selection:
-
❌ Avoid: Catalytic Hydrogenation (Pd/C, Ra-Ni).[1] This will uncontrollably reduce the dihydro ring to the tetralin analog.[1]
-
✅ Recommended: Biocatalytic Transamination or Reductive Amination with NaBH₃CN .[1]
Protocol: Reductive Amination (Chemical Route)
This route minimizes over-reduction by using a mild hydride source.
Materials:
-
Precursor: 1-acetyl-7,8-dihydronaphthalene (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Solvent: Methanol (Anhydrous)
-
Chiral Resolution Agent: (L)-Tartaric acid
Step-by-Step:
-
Imine Formation: Dissolve ketone and NH₄OAc in Methanol under Argon . Stir at room temperature for 4 hours. Note: Do not use molecular sieves if they are acidic; use Na₂SO₄.[1]
-
Reduction: Cool to 0°C. Add NaBH₃CN portion-wise over 30 minutes.
-
Critical Control: Maintain temp <5°C to prevent reduction of the ring double bond.[1]
-
-
Quench: Adjust pH to ~2 with 1N HCl (briefly) to decompose borates, then immediately basify to pH 10 with NaOH.
-
Warning: Prolonged exposure to pH < 3 causes double bond migration (Regioisomer formation).
-
-
Extraction: Extract with MTBE (Methyl tert-butyl ether).[1] MTBE is preferred over DCM to avoid oxidative impurities.[1]
-
Resolution (If Racemic):
-
Dissolve crude amine in Ethanol.[1]
-
Add 1.0 eq of (L)-Tartaric acid.
-
Crystallize slowly at 4°C. The (R)-amine-(L)-tartrate salt precipitates.
-
Recrystallize twice to remove the (S)-isomer and any trace Naphthyl impurities (which do not crystallize as well in this system).
-
Module 4: Analytical Method (HPLC)
Separating the Dihydro target from the Naphthyl impurity is difficult due to structural similarity.[1] Standard C18 columns often fail.
Recommended Method:
-
Column: Phenyl-Hexyl or Biphenyl Core-Shell (e.g., Kinetex Biphenyl, 2.6µm).[1]
-
Why? The pi-pi interactions differ significantly between the aromatic naphthalene and the partially saturated dihydro ring.[1]
-
-
Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 80% B over 15 mins.
-
Detection: UV at 220 nm (Target) and 280 nm (Naphthyl impurity is much stronger here).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use the commercially available 1-acetylnaphthalene and partially hydrogenate it? A: No. Partial hydrogenation of the ketone or the amine is chemically non-selective.[1] You will obtain a mixture of 50% Tetralin, 40% Naphthalene, and only ~10% Dihydro product.[1] You must start with the dihydronaphthalene precursor (often derived from Birch reduction or specific dehydration of tetralone alcohols).
Q: My reference standard turned yellow after 1 week. Is it degraded? A: Likely, yes.[1] The yellow color indicates oxidation to the Naphthalene analog (extended conjugation).
-
Storage Protocol: Store as the Hydrochloride or Tartrate salt (more stable than free base) at -20°C, under Argon, in amber vials.
Q: How do I distinguish the 7,8-dihydro from the 5,6-dihydro regioisomer? A: Use 1H-NMR (NOESY) .[1]
-
7,8-dihydro:[1][2][3][4][5][6] The ethylamine group is attached to the aromatic ring.[1] You will see NOE correlations between the methine proton (of the ethylamine) and the aromatic protons.
-
Regioisomers: If the double bond migrates, the coupling constants of the olefinic protons (approx 5.8 - 6.5 ppm) will change.
References
-
Cinacalcet Impurity Profiling: Pharmaffiliates. "N-(1-(7,8-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride." Accessed Feb 2026.[1] Link
-
Synthesis of Chiral Amines: Truppo, M. D., et al. "Efficient kinetic resolution of racemic amines using a transaminase."[1] Journal of Molecular Catalysis B: Enzymatic, 2009.[1] (General methodology for chiral amine resolution). Link
-
Naphthalene Reduction Chemistry: MedChemExpress. "Cinacalcet Impurity 50 Reference Standard." (Confirming the existence and relevance of the dihydro-impurity). Link
-
Regulatory Context: European Medicines Agency (EMA). "Reflection paper on qualification of non-mutagenic impurities." (Guidelines for controlling structurally related impurities). Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. prepchem.com [prepchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-(7,8-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Spectroscopic analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine vs. (S)-enantiomer
Topic: Spectroscopic Analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine vs. (S)-Enantiomer Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The precise stereochemical characterization of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a critical quality attribute (CQA) in the development of chiral pharmacophores.[1][2] As a structural analog of the widely used resolution agent 1-(1-naphthyl)ethylamine, this molecule presents unique spectroscopic challenges due to the partial saturation of the naphthalene ring system.
This guide provides a definitive technical comparison between the (R)- and (S)-enantiomers. It moves beyond basic identification, offering a validated analytical framework combining Electronic Circular Dichroism (ECD) , Chiral HPLC , and NMR derivatization .
Chiral Discrimination Strategy
The (R)- and (S)-enantiomers possess identical scalar physical properties (boiling point, refractive index, achiral NMR spectra) in an isotropic environment.[1][2] Discrimination requires interaction with a chiral probe (polarized light or a chiral solvating agent).[2]
Comparative Overview
| Feature | (R)-Enantiomer | (S)-Enantiomer | Analytical Method |
| Optical Rotation ( | Positive (+) | Negative (-) | Polarimetry (MeOH) |
| ECD Cotton Effect (280 nm) | Positive (+ve) | Negative (-ve) | Electronic Circular Dichroism |
| Elution Order (Amylose CSP) | Typically 2nd Eluter | Typically 1st Eluter | Chiral HPLC (Normal Phase) |
| Mosher Amide | Distinct Shielding Pattern | Distinct Shielding Pattern |
Note: The sign of rotation and elution order are predicted based on the structural homology to (R)-(+)-1-(1-naphthyl)ethylamine.[1][2] Experimental confirmation is required for specific batch release.
Electronic Circular Dichroism (ECD) Analysis
ECD is the "gold standard" for assigning absolute configuration (AC) without crystallization. The 7,8-dihydronaphthalene chromophore retains the aromaticity of the ring bearing the chiral center, allowing for the application of the Benzene Sector Rule .
Mechanism of Action
The chiral center at the
-
The (R)-Enantiomer: The spatial arrangement of the amine and methyl groups relative to the aromatic plane induces a positive Cotton effect in the 270–290 nm region.
-
The (S)-Enantiomer: Exhibits a mirror-image negative Cotton effect in the same region.[1][2]
Experimental Protocol: ECD Spectrum Acquisition
-
Sample Prep: Dissolve 0.5 mg of the amine in 2.0 mL of spectral-grade Methanol (MeOH).
-
Blanking: Run a baseline correction using pure MeOH.[2]
-
Parameters:
-
Data Processing: Subtract the solvent baseline and smooth using a Savitzky-Golay filter.[2]
Purity Profiling: Chiral HPLC Methodology
Quantifying Enantiomeric Excess (
Recommended Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1][2]
-
Why DEA? The basic additive suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (targeting the aromatic ring absorption).
Workflow Diagram: Method Development
Figure 1: Systematic workflow for developing a chiral HPLC method for amine resolution.
Absolute Configuration via NMR (Mosher's Method)
When reference standards are unavailable, the Mosher's Method provides a self-validating chemical proof of configuration. This relies on the synthesis of diastereomeric amides using (R)- and (S)-
The Principle
The MTPA group creates a magnetic anisotropy shielding cone.
-
In the (S)-MTPA amide of an (R)-amine, the protons on one side of the chiral center are shielded (shifted upfield), while those on the other are deshielded.
-
Calculating
allows assignment of the absolute configuration.[1][2]
Step-by-Step Protocol
-
Derivatization: React 5 mg of the amine with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials using Pyridine/CDCl
. -
Acquisition: Acquire
H-NMR spectra for both diastereomers. -
Analysis: Focus on the methyl doublet of the ethyl side chain and the aromatic protons.
-
Calculation:
-
If
(Methyl) is positive , and (Aromatic) is negative , the configuration is assigned based on the specific spatial model (Sector Rule).
-
Summary of Specifications
| Parameter | Specification (R)-Isomer | Specification (S)-Isomer |
| Appearance | Colorless to pale yellow oil/solid | Colorless to pale yellow oil/solid |
| Chiral Purity | ||
| Specific Rotation | ||
| 1H-NMR | Consistent with structure | Consistent with structure |
| Mass Spec (ESI) |
Note: The molecular weight of the 7,8-dihydro analog (C12H15N) is approx 173.25 g/mol . Adjust MS expectations accordingly.
References
-
Stringham, R. W., & Ye, Y. K. (2006).[4] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved February 22, 2026, from [Link]
-
PubChem. (2025).[2] (1R)-1-(Naphthalen-1-yl)ethan-1-ol Compound Summary. Retrieved February 22, 2026, from [Link]
Sources
- 1. 82572-04-1|(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Purity Analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine by Chiral Chromatography
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different effects within the chiral environment of the human body.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and analysis of the enantiomeric purity of chiral drug substances.[1]
This guide provides an in-depth comparison of chiral chromatography strategies for the enantiomeric purity analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, a primary amine of interest in medicinal chemistry. We will explore the selection of chiral stationary phases (CSPs), detail a robust analytical method, and discuss validation in accordance with industry best practices, providing researchers with the tools to ensure the stereochemical integrity of their compounds.
The Challenge of Primary Amine Separation
The chiral separation of primary amines presents a unique set of challenges. The basic nature of the primary amino group can lead to strong, non-enantioselective interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape and resolution.[3] Method development must therefore focus on selecting a chiral stationary phase (CSP) and mobile phase combination that promotes specific chiral recognition interactions while mitigating these undesirable effects.
The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[4] The difference in the stability of these complexes leads to different retention times, enabling their separation. For a primary amine like our target compound, these interactions typically involve hydrogen bonding, dipole-dipole interactions, and π-π stacking.[5]
Comparison of Suitable Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective method.[5] For primary amines, several classes of CSPs have proven effective. Below is a comparative analysis of the most relevant options.
| CSP Class | Chiral Selector Examples | Primary Recognition Mechanism | Advantages | Disadvantages | Mobile Phase Considerations |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure. | Broad applicability for a wide range of compounds; robust and versatile under various chromatographic modes (NP, RP, SFC).[3][6] | Can be sensitive to mobile phase additives; method development can be empirical. | Normal Phase (NP): Heptane/Alcohol. Polar Organic (PO): Acetonitrile/Alcohol. Requires a basic additive like diethylamine (DEA) to improve peak shape for amines.[3][7] |
| Crown Ether-Based | (+)-(18-Crown-6)-tetracarboxylic acid (e.g., Crownpak® CR-I(+)) | Host-guest complexation where the primary ammonium ion (-NH3+) fits into the crown ether cavity, forming hydrogen bonds.[5] | Highly specific and effective for the separation of primary amines and amino acids.[4][8] | Limited to compounds with a primary amino group; requires an acidic mobile phase which can be corrosive.[3] | Requires a strongly acidic mobile phase (e.g., perchloric acid or TFA) to protonate the primary amine.[5][8] |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole stacking.[5][9] | Mechanistic understanding is well-established, making method development more predictable. | Generally less broad in applicability compared to polysaccharide phases. | Typically used in normal phase mode (e.g., Hexane/Isopropanol). |
| Cyclofructan-Based | Derivatized cyclofructans (e.g., Larihc® CF6-P) | Hydrogen bonding, dipole-dipole, and inclusion complexation. | Demonstrates high success rates for separating primary amines, sometimes offering complementary selectivity to polysaccharide phases.[3] | Can be sensitive to the choice of amine additive in the mobile phase.[3] | Polar organic mode is highly effective. Triethylamine (TEA) is often a more suitable additive than butylamine for these columns.[3] |
Workflow for Chiral Method Development
A systematic approach is essential for efficient method development. The following workflow outlines the key stages from initial screening to a validated method.
Caption: A systematic workflow for chiral method development.
Recommended Experimental Protocol: A Case Study
Based on the comparative data, a polysaccharide-based CSP is selected for its broad applicability and robustness. This protocol provides a starting point for the analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.
1. Instrumentation and Materials
-
System: HPLC or UHPLC system with a UV or PDA detector.
-
Column: A cellulose-based CSP, such as CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Chemicals: HPLC-grade n-Hexane, Ethanol, and Diethylamine (DEA). (R)- and (S)- reference standards of the analyte.
2. Sample and Standard Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic standard (containing both R and S enantiomers) in Ethanol.
-
Working Standard: Dilute the stock solution to 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample containing the (R)-enantiomer at approximately 0.1 mg/mL in the mobile phase.
-
Spiked Sample (for Specificity): Spike the sample solution with a small amount of the (S)-enantiomer to confirm peak identification and resolution.
3. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (or lambda max of the analyte).
-
Injection Volume: 10 µL.
4. Rationale for Experimental Choices
-
CSP: CHIRALPAK® IC is often effective for aromatic amines, providing π-π and hydrogen bonding interaction sites.
-
Mobile Phase: A normal phase mobile phase (Hexane/Ethanol) is chosen for its strong enantioselectivity on polysaccharide CSPs.
-
Additive: Diethylamine (DEA) is a crucial basic additive. It acts as a competing base to mask active silanol sites on the silica surface, preventing peak tailing of the primary amine analyte and improving chromatographic efficiency.[7]
Method Validation: Ensuring Trustworthiness
Once optimized, the analytical method must be validated to ensure it is fit for purpose. Validation should be performed according to ICH Q2(R2) guidelines.[10] Key parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs ≥ 1.7) between the enantiomer peaks.[11]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired (S)-enantiomer that can be quantified with acceptable precision and accuracy. A signal-to-noise ratio of at least 10 is typically required.[11][12]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the undesired enantiomer over a given range (e.g., from LOQ to 2.0% of the nominal sample concentration).
-
Precision: Assessed at multiple levels (repeatability, intermediate precision) to demonstrate the method's consistency. The relative standard deviation (%RSD) should be within acceptable limits (e.g., ≤ 5-10% at the LOQ).[10]
-
Accuracy: Determined by analyzing samples spiked with known amounts of the undesired enantiomer. Mean recovery should be within a predefined range (e.g., 80-120% for low-level impurities).[10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[10]
Caption: Key parameters for method validation per ICH guidelines.
Data Interpretation and Calculation
The enantiomeric purity is typically expressed as enantiomeric excess (%ee). It is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major: The peak area of the desired (R)-enantiomer.
-
Area_minor: The peak area of the undesired (S)-enantiomer.
For example, if the peak area of the (R)-enantiomer is 99.5 and the (S)-enantiomer is 0.5, the %ee would be: %ee = [ (99.5 - 0.5) / (99.5 + 0.5) ] x 100 = 99.0%
Conclusion
The successful enantiomeric purity analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine via chiral chromatography is a multi-faceted process that hinges on the logical selection of a chiral stationary phase and the systematic optimization of chromatographic conditions. While crown ether CSPs offer high specificity for primary amines, polysaccharide-based columns provide a more versatile and robust starting point for method development. The inclusion of a basic modifier like DEA in a normal-phase system is critical for achieving good peak shape and reliable quantitation. By following a structured workflow for development and adhering to ICH guidelines for validation, researchers can establish a trustworthy and accurate method to ensure the stereochemical quality of this important pharmaceutical building block.
References
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality. [Link]
-
Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
-
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies, Inc. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. RSC Advances. [Link]
-
Sultana, N., Arayne, M. S., & Naveed, S. (2012). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Journal of the Chinese Chemical Society. [Link]
-
Jilariya, Z., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
IBS Analytical. (n.d.). Chiral HPLC Method Development. IBS Analytical. [Link]
-
Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Normant, J.-F., & Marek, I. (2012). Selective manipulation of dihydronaphthalene. ResearchGate. [Link]
-
Bruker. (n.d.). Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds. Bruker. [Link]
-
Singh, R., & Singh, S. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Powell, D. H., et al. (2016). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chen, Z., et al. (2004). Enantiomeric separation of naphthalene-2,3-dicarboxaldehyde derivatized DL-3,4-dihydroxyphenylalanine and optical purity analysis of L-3,4-dihydroxyphenylalanine drug by cyclodextrin-modified micellar electrokinetic chromatography. Journal of Chromatography A. [Link]
-
Carradori, S., et al. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Molecules. [Link]
-
You, L., et al. (2011). Rapid determination of the enantiomeric excess and concentration of chiral primary amines. Chemical Science. [Link]
-
Waggoner, D. E., & Power, P. P. (1991). The Dihydronaphthalene Elimination Reaction as a Route to Gallium−Nitrogen Compounds. Organometallics. [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Santa, T., & Fukushima, T. (2019). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]
-
Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columnex.com [columnex.com]
- 5. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. mdpi.com [mdpi.com]
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Comprehensive Quality Assessment: (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine
Topic: Certificate of Analysis for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine Content Type: Publish Comparison Guide
A Comparative Guide to Purity, Stability, and Downstream Efficiency
Executive Summary: The "Dihydro" Distinction
In the landscape of chiral building blocks, (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (CAS: 802918-45-2 for free base; often handled as HCl salt) occupies a critical niche. Unlike its fully aromatic cousin (1-(1-naphthyl)ethylamine) or the fully saturated tetralin derivative, the 7,8-dihydro moiety offers unique electronic properties and conformational rigidity essential for specific pharmacophore binding.
However, this structural advantage comes with a stability cost: susceptibility to oxidative aromatization. This guide provides a rigorous Certificate of Analysis (CoA) framework, comparing the high-purity (R)-enantiomer against common alternatives (Racemates and Aromatized Analogs) to demonstrate why strict QC specifications are non-negotiable for drug development.
The Gold Standard: Certificate of Analysis (CoA)
The following specifications represent the "Target Product Profile" for pharmaceutical-grade starting material. This CoA is designed to detect the two most critical failure modes: Enantiomeric impurity (wrong isomer) and Oxidative degradation (aromatization).
Product Identity
-
Chemical Name: (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine Hydrochloride
-
Molecular Formula: C₁₂H₁₅N · HCl
-
Molecular Weight: 209.72 g/mol (Salt) / 173.25 g/mol (Free Base)
Analytical Specifications Table
| Test Parameter | Method | Specification (Acceptance Criteria) | Rationale for Stringency |
| Appearance | Visual | White to off-white crystalline solid | Discoloration (yellowing) often indicates oxidation to naphthalene derivatives. |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure; distinct olefinic protons at 7,8-position. | Must distinguish dihydro (olefinic signals) from tetralin (saturated) and naphthalene (aromatic). |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% ee | The (S)-enantiomer may have off-target toxicity or inactivity. |
| Chemical Purity | HPLC (UV 220nm) | ≥ 98.5% (Area %) | High baseline purity ensures clean downstream coupling. |
| Major Impurity A | HPLC | ≤ 0.5% (Naphthalene Analog) | The fully aromatic analog is the primary degradation product. |
| Water Content | Karl Fischer | ≤ 1.0% w/w | Excess water promotes hydrolysis or salt disproportionation. |
| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm; Hexane < 290 ppm | Common solvents from chiral resolution or recrystallization. |
Comparative Performance Guide
This section objectively compares the use of the pre-validated (R)-enantiomer against two common alternatives: the Racemic Mixture and the Fully Aromatic Analog .
Comparison 1: Pure (R)-Enantiomer vs. Racemic Mixture
Scenario: A medicinal chemist needs 10g of the final drug candidate.
| Feature | High-Purity (R)-Enantiomer | Racemic Mixture (50:50) | Impact Analysis |
| Workflow | Direct coupling reaction. | Requires Classical Resolution or Chiral Prep-HPLC. | Time: Racemate adds 1-2 weeks to timeline for resolution. |
| Yield Efficiency | 100% theoretical utility. | Max 50% theoretical utility (50% is discarded). | Cost: Racemate appears cheaper ($/g) but doubles the waste and solvent usage. |
| Risk | Low (CoA guarantees stereochemistry). | High (Resolution may fail or yield <95% ee). | Quality: Incomplete resolution leads to diastereomeric impurities in the final drug. |
Comparison 2: 7,8-Dihydro vs. Fully Aromatic (Naphthalene)
Scenario: Evaluating structural stability and metabolic profile.
| Feature | (R)-1-(7,8-dihydro...) | (R)-1-(1-naphthyl)ethylamine | Scientific Insight |
| Electronic State | Partially conjugated; electron-rich olefin. | Fully aromatic; highly stable. | The dihydro bond can participate in metabolic epoxidation, potentially altering half-life. |
| Conformation | "Twisted" ring structure (Pucker). | Planar ring structure. | Binding: The dihydro "pucker" often fits hydrophobic pockets better than the flat naphthalene. |
| Stability | Sensitive to air/light (Oxidation risk). | Very Stable. | The CoA for the dihydro compound must strictly monitor the aromatic impurity. |
Experimental Protocols & Validation
To ensure the trustworthiness of the CoA, the following protocols are established. These are self-validating systems.
Protocol A: Chiral HPLC Method (Enantiomeric Excess)
Objective: Separate the (R) and (S) enantiomers to quantify purity.
-
Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.
-
Why: Immobilized phases allow for broader solvent compatibility if the amine is sticky.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and 220 nm.
-
Validation Criteria:
-
Resolution (
) between (R) and (S) peaks must be > 1.5. -
Inject Racemic standard first to establish retention times (
). -
Typical
: (S)-isomer ~8.5 min; (R)-isomer ~10.2 min (confirmation with standard required).
-
Protocol B: Stability Stress Test (Oxidation Potential)
Objective: Determine storage validity by forcing degradation.
-
Sample: Dissolve 10 mg of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine HCl in 10 mL Methanol.
-
Stressor: Add 100 µL of 30%
(Oxidative stress). -
Condition: Stir at 40°C for 4 hours.
-
Analysis: Inject into C18 Reverse Phase HPLC.
-
Result: Look for the emergence of a peak with a UV spectrum matching 1-(1-naphthyl)ethylamine.
-
Pass: < 2% degradation indicates acceptable stability for handling.
-
Fail: Rapid aromatization implies the need for storage under Argon at -20°C.
-
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Tree
This diagram illustrates the QC logic used to accept or reject a batch based on the specific risks of the dihydro-scaffold.
Caption: QC Decision Tree prioritizing detection of oxidative degradation (yellowing/aromatization) and enantiomeric purity.
Diagram 2: Synthesis Impact - Pure vs. Racemic
This diagram visualizes the efficiency loss when choosing the Racemic alternative over the Pure (R)-enantiomer.
Caption: Efficiency comparison showing 50%+ material loss and added processing steps when using Racemic starting material.
References
-
International Conference on Harmonisation (ICH). (2000). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. (Standard reference for immobilized polysaccharide columns). Retrieved from [Link]
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH. (Authoritative text on chiral HPLC method development).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11384666 (Related Structure: 1-(1-Naphthyl)ethylamine). (Used for structural comparison). Retrieved from [Link]
Sources
Comparative Guide: Naphthalene vs. Dihydronaphthalene (Tetralin) Based Chiral Amines
Executive Summary
This guide provides a technical comparison between Naphthalene-based chiral amines (primarily BINAM and 2-naphthylamine derivatives) and their Dihydronaphthalene/Tetralin-based counterparts (primarily H8-BINAM and 2-aminotetralin ).[1][2]
For catalysis researchers , the focus is on the ligand backbone: the fully aromatic binaphthyl (BINAM) versus the partially hydrogenated octahydro-binaphthyl (H8-BINAM). For drug development professionals , the focus is on the pharmacophore: the planar aminonaphthalene versus the semi-rigid, puckered aminotetralin.
Part 1: Asymmetric Catalysis (BINAM vs. H8-BINAM)
In asymmetric synthesis, the "dihydronaphthalene" scaffold is most prominently represented by H8-BINAM (5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diamine), which is the partially hydrogenated derivative of BINAM .[2]
Structural & Electronic Differences[1]
| Feature | BINAM (Naphthalene Core) | H8-BINAM (Tetralin/Dihydronaphthalene Core) | Impact on Catalysis |
| Steric Environment | Wide dihedral angle; "Open" quadrant.[1][2] | Narrower dihedral angle (often); Greater steric bulk at 5,5'-positions.[1][2] | H8-BINAM creates a tighter "chiral pocket," often improving enantioselectivity for small substrates.[1][2] |
| Electronic Nature | Electron-withdrawing aromatic system (extended conjugation).[1][2] | Electron-donating alkyl ring (hyperconjugation).[1][2] | H8-BINAM is more basic and electron-rich, enhancing coordination with hard Lewis acids (e.g., Ti, Al).[2] |
| Flexibility | Rigid, planar aromatic walls.[2] | Semi-flexible cyclohexenyl rings.[1][2] | H8-BINAM can "mold" to the transition state, accommodating sterically demanding intermediates.[2] |
Performance Data: Comparative Case Studies
Case Study A: Morita-Baylis-Hillman (MBH) Reaction Target: Enantioselective reaction of 2-cyclohexen-1-one with aromatic aldehydes.[1][2]
-
BINAM-derived Catalyst: Typically yields <60% ee due to insufficient steric shielding.[1][2]
-
Mechanism:[1] The partially saturated ring of H8-BINAM pushes the steric bulk closer to the active center, effectively blocking the si-face of the aldehyde.
Case Study B: Friedel-Crafts Alkylation of Indoles
-
H8-BINAM-Phosphoric Acid: Superior performance (91-97% ee ).[1][2]
-
Reasoning: The "bite angle" of the H8-backbone aligns the phosphate oxygen atoms more precisely with the indole N-H and nitroalkene, stabilizing the transition state via hydrogen bonding more effectively than the flatter BINAM.
Experimental Protocol: Synthesis of H8-BINAM from BINAM
Rationale: H8-BINAM is synthesized via the partial hydrogenation of BINAM.[1][2] This protocol ensures the preservation of axial chirality.[2]
Reagents: (R)-BINAM, Ru/C (5 wt%), Ethanol, H2 gas (balloon or autoclave).[2]
-
Preparation: Dissolve (R)-BINAM (1.0 eq) in ethanol (0.1 M concentration).
-
Catalyst Addition: Add Ruthenium on Carbon (Ru/C, 5 mol% loading).[2]
-
Hydrogenation:
-
Option A (High Pressure): Seal in an autoclave.[1][2] Pressurize to 50-80 bar H2. Heat to 80°C for 12 hours.
-
Option B (Low Pressure - Slower): Use a balloon (1 atm) with PtO2 catalyst in acetic acid (alternative route) if high pressure is unavailable, though Ru/C at high pressure preserves enantiopurity better.[2]
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash with EtOAc.[1][2]
-
Purification: Concentrate the filtrate. Recrystallize from Toluene/Hexane to obtain (R)-H8-BINAM as white crystals.[1][2]
-
QC Check: Verify 1H NMR for loss of aromatic protons at 5,6,7,8 positions (multiplets appear at ~1.5-2.8 ppm).[2] Check HPLC on Chiralpak OD-H to confirm >99% ee.
-
Mechanistic Visualization (Catalytic Pocket)
Caption: Comparison of the steric "chiral pocket" created by BINAM vs. H8-BINAM. The alkyl protons in H8-BINAM (blue) project further into the reaction space than the planar aromatic rings of BINAM (red), creating a tighter fit for substrates.
Part 2: Drug Development (Aminonaphthalene vs. Aminotetralin)
In medicinal chemistry, the comparison shifts to the monomeric units.[2] Here, the "dihydronaphthalene" equivalent is 2-Aminotetralin (1,2,3,4-tetrahydro-2-naphthylamine).[2][3][4]
Pharmacophore & Binding Affinity[1][5]
| Property | 2-Naphthylamine (Naphthalene) | 2-Aminotetralin (Tetralin) | Clinical Consequence |
| Topology | Planar (2D).[1][2] | Puckered (3D); Half-chair conformation.[1][2] | Tetralin mimics the "active" folded conformation of neurotransmitters (dopamine/serotonin).[2] |
| Receptor Affinity | Moderate to Low for 5-HT/DA.[1][2] | High Affinity (nM range).[1][2][5] | 2-Aminotetralin is a privileged scaffold for 5-HT1A, 5-HT7, and D2 agonists.[1][2] |
| Toxicity | High Carcinogenicity (Bladder Cancer).[1][2] | Low Carcinogenicity (Metabolically distinct).[1][2] | Naphthylamines are largely banned/avoided; Aminotetralins are standard drug intermediates.[1][2] |
Metabolic Stability & Toxicity Pathway
The most critical distinction is the metabolic fate.[2]
-
Naphthalene Route (Toxic):
-
Tetralin Route (Safer):
Synthesis of Chiral 2-Aminotetralin
Unlike 2-naphthylamine (achiral), 2-aminotetralin has a stereocenter at C2.[1][2] The (S)-enantiomer is often the bioactive conformer for dopamine receptors.[1][2]
Protocol: Optical Resolution of 2-Aminotetralin
-
Salt Formation: Mix racemic 2-aminotetralin (10 g) with (S)-Mandelic acid (1.0 eq) in hot ethanol.
-
Crystallization: Allow to cool slowly to 4°C. The (S,S)-diastereomeric salt crystallizes out.[1][2]
-
Recrystallization: Recrystallize the salt 2x from EtOH to upgrade diastereomeric excess (de) to >99%.
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM.
-
Yield: Typically 35-40% (out of theoretical 50%) of (S)-2-aminotetralin.[1][2]
References
-
Catalytic Performance of H8-BINAM: Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 2023.[2] [2]
-
BINAM vs H8-BINAM Comparison: BINAM vs. BINOL in asymmetric catalysis: a comparative study. BenchChem, 2025.[2]
-
Pharmacology of Aminotetralins: Serotonin 5-HT7 receptor agents: structure-activity relationships. PMC, 2010.[2]
-
Toxicity of Naphthylamines: 2-Naphthylamine and 2-Nitronaphthalene metabolism Pathway Map. Bio-Rad.[1][2]
-
Synthesis of Chiral Amines: Recent Advances in the Enantioselective Synthesis of Chiral Amines. Semantic Scholar, 2021.[2]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine
This guide provides essential safety and logistical information for the handling and disposal of (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine (CAS No. 802918-45-2).[1] As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, actionable intelligence to ensure safe and effective handling of this compound in the laboratory. The following protocols are based on established best practices for handling similar chemical structures, specifically chiral amines and naphthalenamine derivatives, due to the limited availability of a specific Safety Data Sheet (SDS) for this novel compound.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][4]
-
Eye Irritation: May cause serious eye irritation or damage.[2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][6]
Given these potential hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine. The rationale behind each selection is to provide a comprehensive barrier against potential exposure routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[2][7] | To prevent skin contact and potential irritation or absorption. Gloves must be inspected prior to use and removed using the proper technique to avoid contaminating the skin.[2][8] |
| Eye Protection | Government-approved safety goggles or a face shield.[2][7][9] | To protect against splashes, dust, or vapors that could cause serious eye damage.[3] |
| Protective Clothing | A flame-resistant lab coat or other protective clothing.[2][8][10] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | A government-approved respirator may be necessary if working with large quantities, generating dust, or in a poorly ventilated area.[2][7][8] | To prevent inhalation of potentially harmful dust or vapors. |
Safe Handling Protocols: A Step-by-Step Guide
Adherence to a strict, methodical workflow is essential for minimizing the risk of exposure. The following protocols provide a clear, step-by-step guide for the safe handling of (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine.
Preparation and Engineering Controls
-
Work Area Designation: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[9][11]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][8]
-
Spill Kit: Have a spill kit readily available that is appropriate for handling amine compounds. This should include an inert absorbent material like sand or vermiculite.[9]
Weighing and Transferring
The process of weighing and transferring solids presents a significant risk for generating airborne dust particles.
Solution Preparation
When preparing solutions, the risk of splashes and skin or eye contact is heightened.
-
Solvent Addition: Slowly add the solvent to the solid compound to minimize dust generation.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could lead to splashes.
-
Container Sealing: Ensure the container is securely sealed after the solution is prepared.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Wash out the mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.[3] |
| Minor Spill | For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site after material pickup is complete.[2] |
| Major Spill | Evacuate the area and prevent entry. Alert your institution's emergency response team. |
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8]
-
The recommended storage temperature is 2-8°C.[1]
-
Keep in a dark place, under an inert atmosphere.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5][7]
Disposal
All waste containing (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine must be treated as hazardous waste.
Conclusion: A Culture of Safety
The responsible handling of (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine is a cornerstone of good laboratory practice. By internalizing the principles and protocols outlined in this guide, you contribute to a culture of safety that protects not only yourself but also your colleagues and the broader research community. Always prioritize safety in your experimental design and execution.
References
- Enamine. Safety Data Sheet - 2-(3-methylnaphthalen-2-yl)ethan-1-amine hydrochloride.
- BroadPharm. (2021, January 22).
- ChemicalBook.
- Fisher Scientific. (2025, May 1).
- Fisher Scientific. (2025, December 19). Safety Data Sheet - (R)-(+)-a-(1-Naphthyl)ethylamine.
- What are the Health and Safety Guidelines for Using Amines?
- Enamine. Safety Data Sheet - N-(naphthalen-2-yl)hydroxylamine.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- MilliporeSigma. (2025, November 6).
- NIOSH. (1998, March 11). 1-Aminonaphthalene.
- Diethylamine.
- GZ Industrial Supplies. (2025, May 26).
- Fisher Scientific. (2010, June 21). Safety Data Sheet - N-(1-Naphthyl)ethylenediamine dihydrochloride.
- PubChem. 2-Naphthylamine | C10H9N | CID 7057.
- Organic Syntheses. Working with Hazardous Chemicals.
- California State University, Bakersfield.
- RBNAinfo. (2025, September 4).
- Overview inform
- Safety in the labor
- ICSC 0518 - 1-NAPHTHYLAMINE.
- Castrol. (2024, November 6).
- BLDpharm. (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine.
- Carl ROTH. (2024, March 3). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride.
Sources
- 1. 802918-45-2|(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. rbnainfo.com [rbnainfo.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. broadpharm.com [broadpharm.com]
- 10. csub.edu [csub.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. 91-59-8 | CAS DataBase [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
